3-Trifluoromethylbenzoic anhydride

描述

Systematic Nomenclature and CAS Registry Information

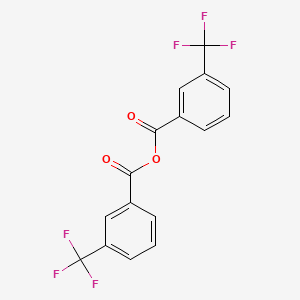

3-Trifluoromethylbenzoic anhydride is a fluorinated aromatic anhydride with the CAS registry number 25753-15-5 . Its IUPAC name is [3-(trifluoromethyl)benzoyl] 3-(trifluoromethyl)benzoate , reflecting its symmetrical structure comprising two 3-trifluoromethylbenzoic acid units linked via an anhydride bond. The compound is also recognized by synonyms such as This compound and benzoic acid, 3-(trifluoromethyl)-, anhydride .

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₆H₈F₆O₃ , derived from two 3-trifluoromethylbenzoic acid molecules (C₈H₅F₃O₂ each) losing a water molecule during anhydride formation. Its molecular weight is 362.23 g/mol , with an exact mass of 362.037763 g/mol computed using the HOSE algorithm.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₈F₆O₃ |

| Molecular Weight | 362.23 g/mol |

| Exact Mass | 362.037763 g/mol |

Crystallographic Data and Solid-State Properties

The compound crystallizes as crystals or a crystalline powder with a melting point ranging from 74°C to 78°C . While explicit crystallographic data (e.g., space group, unit cell dimensions) are not reported in available sources, its solid-state properties are consistent with fluorinated aromatic anhydrides. The absence of density measurements in the literature suggests further characterization is needed.

| Property | Value |

|---|---|

| Melting Point | 74°C – 78°C |

| Physical Form | Crystals or crystalline powder |

Spectroscopic Characterization

Spectroscopic data for this compound remain limited in publicly accessible literature. However, computational models and analogous compounds provide insights:

- 13C NMR : Computed chemical shifts for the anhydride moiety include 172.5 ppm (carbonyl carbons) and 130–133 ppm (aromatic carbons).

- FT-IR : Expected absorption bands include 1750–1800 cm⁻¹ (C=O stretch) and 1300–1450 cm⁻¹ (C–F vibrations), though experimental spectra are not documented.

- MS : Fragmentation patterns would likely reflect cleavage of the anhydride bond, producing ions corresponding to trifluoromethylbenzoic acid fragments.

While direct experimental spectra are unavailable, these predictions align with structurally related fluorinated benzoic acids and anhydrides.

Thermochemical Properties

Thermochemical data focus on the compound’s melting behavior, as boiling point and density measurements are absent in the literature. The melting point range (74–78°C) reflects its crystalline nature and intermolecular interactions dominated by van der Waals forces and weak hydrogen bonding.

| Property | Value |

|---|---|

| Melting Point | 74°C – 78°C |

| Boiling Point | Not reported |

| Density | Not reported |

属性

IUPAC Name |

[3-(trifluoromethyl)benzoyl] 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F6O3/c17-15(18,19)11-5-1-3-9(7-11)13(23)25-14(24)10-4-2-6-12(8-10)16(20,21)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLMYFXAIMTZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344780 | |

| Record name | 3-Trifluoromethylbenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25753-15-5 | |

| Record name | 3-Trifluoromethylbenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-TRIFLUOROMETHYLBENZOIC ANHYDRIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategies for 3-Trifluoromethylbenzoic Anhydride

The preparation of this compound typically involves the conversion of 3-trifluoromethylbenzoic acid or its derivatives into the corresponding anhydride through dehydration. The key challenge is to achieve high purity and yield while minimizing by-products and waste.

Preparation of 3-Trifluoromethylbenzoic Acid Precursor

Before synthesizing the anhydride, the precursor 3-trifluoromethylbenzoic acid must be prepared efficiently. According to CN101066917A, a robust industrial method involves:

Step 1: Chlorination of m-xylene

m-Xylene is chlorinated under initiator or photoinitiator conditions to form meta-bis(trichloromethyl)benzene.Step 2: Fluoridation

Meta-bis(trichloromethyl)benzene is fluorinated with hydrogen fluoride in the presence of catalysts to yield meta-trichloromethyl trifluoromethylbenzene.Step 3: Catalytic Hydrolysis

The fluorinated intermediate undergoes hydrolysis catalyzed by zinc salts (especially zinc acetate) in the presence of water to produce 3-trifluoromethylbenzoic acid.

This method is preferred industrially due to lower costs, reduced waste, and suitability for scale-up compared to older Grignard or oleum hydrolysis routes.

Conversion of 3-Trifluoromethylbenzoic Acid to this compound

The direct preparation of this compound from the acid involves dehydration reactions. Aromatic carboxylic anhydrides, including this compound, can be synthesized by:

Dehydration of 3-trifluoromethylbenzoic acid using dehydrating agents such as phosphorus pentoxide (P2O5), acetic anhydride, or carbodiimides.

Use of aromatic carboxylic anhydrides as reagents : Research articles highlight that aromatic carboxylic anhydrides themselves can serve as dehydrating condensation reagents, stable at room temperature and highly reactive, facilitating carbon-oxygen bond formation for ester synthesis. This suggests that this compound can be prepared or utilized similarly by reacting 3-trifluoromethylbenzoic acid with suitable dehydrating agents and Lewis acid catalysts.

Detailed Reaction Conditions and Catalysts

From the hydrolysis step to obtain the acid precursor, the following conditions are critical and can influence the subsequent anhydride formation:

These parameters ensure high purity 3-trifluoromethylbenzoic acid, which is essential for efficient anhydride synthesis.

Research Findings on Preparation Efficiency

The hydrolysis method yields 3-trifluoromethylbenzoic acid at 60–81% yield with purity up to 99.9% and melting point 106.0–106.2 °C, consistent with literature values.

The fluoridation step to produce the intermediate trichloromethyl trifluoromethylbenzene shows about 53% yield with 99.6% purity.

The overall process is designed to minimize waste water and hazardous by-products, making it industrially viable.

Summary Table of Preparation Steps for 3-Trifluoromethylbenzoic Acid (Precursor)

| Step | Reactants/Conditions | Catalyst/Agent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | m-Xylene + Cl2, initiator, 80–150 °C | Photoinitiator or initiator | Not specified | Not specified | Forms meta-bis(trichloromethyl)benzene |

| Fluoridation | Meta-bis(trichloromethyl)benzene + HF | Catalyst (e.g., SbCl5) | 53 | 99.6 | Produces trichloromethyl trifluoromethylbenzene |

| Hydrolysis | Trichloromethyl trifluoromethylbenzene + H2O | Zinc acetate (1–10 wt%) | 60–81 | 99.9 | Produces 3-trifluoromethylbenzoic acid |

Considerations for Direct Anhydride Preparation

While the above method focuses on acid preparation, the dehydration to anhydride can be achieved by:

Treating the purified acid with dehydrating agents such as acetic anhydride or phosphorus pentoxide under controlled heating.

Utilizing Lewis acid catalysts to promote anhydride formation efficiently.

Employing aromatic carboxylic anhydrides as both reagents and catalysts to facilitate the formation of this compound, as suggested by research on aromatic anhydrides' versatility.

化学反应分析

Acyl Transfer Reactions

3-Trifluoromethylbenzoic anhydride acts as an efficient acylating agent in Lewis acid-catalyzed reactions:

Lactone Formation

-

Mechanism : The anhydride undergoes acyl transfer with ω-siloxycarboxylic silyl esters, followed by cyclization to form macrolactones .

-

Yield : 68–76% for 13-membered lactones, with minimal dimerization .

Table 2: Lactonization Efficiency

| Substrate | Product Size | Yield (%) |

|---|---|---|

| ω-Siloxycarboxylic acid | 13-membered | 76 |

| ω-Siloxycarboxylic acid | 15-membered | 68 |

Hydrolysis to 3-Trifluoromethylbenzoic Acid

Controlled hydrolysis of the anhydride produces the corresponding acid under catalytic conditions:

Hydrolysis Protocol

Mechanistic Insight

The reaction proceeds through nucleophilic attack by water on the electrophilic carbonyl carbon, facilitated by zinc’s Lewis acidity .

Comparative Reactivity

The trifluoromethyl group’s position (meta vs. para) alters electronic and steric effects:

Key Comparisons

| Property | 3-Trifluoromethyl Anhydride | 4-Trifluoromethyl Anhydride |

|---|---|---|

| Electron-withdrawing | Moderate | Stronger |

| Acylation Rate | Slower | Faster |

| Steric Accessibility | Reduced | Higher |

Reaction Mechanisms

-

Electrophilic Activation : The trifluoromethyl group polarizes the carbonyl, enhancing electrophilicity .

-

Acid-Catalyzed Pathways : Brønsted acids (e.g., TfOH) promote faster acylation by stabilizing transition states .

-

Radical Pathways : Benziodoxole reagents induce radical intermediates in non-polar solvents .

科学研究应用

Pharmaceutical Development

TFMBA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity of drug candidates by improving lipophilicity and metabolic stability.

Case Study:

A study demonstrated that TFMBA derivatives exhibit potent inhibitory effects on specific cancer cell lines, showcasing its potential in developing anticancer agents . The trifluoromethyl group contributes to the compound's ability to interact effectively with biological targets.

Agrochemical Formulations

In agrochemicals, TFMBA is used to synthesize herbicides and fungicides. The trifluoromethyl moiety is known to enhance the efficacy and selectivity of these compounds.

Data Table: Agrochemical Applications of TFMBA

| Compound Name | Application Type | Efficacy |

|---|---|---|

| Trifluoromethyl Herbicide A | Herbicide | High |

| Trifluoromethyl Fungicide B | Fungicide | Moderate |

These formulations have shown improved performance in controlling pests compared to traditional compounds .

Material Science

TFMBA is utilized in the development of advanced materials, particularly in polymer chemistry. Its unique structure allows for modifications that enhance thermal stability and mechanical properties.

Case Study:

Research indicated that incorporating TFMBA into polymer matrices significantly improved their thermal resistance and mechanical strength, making them suitable for high-performance applications .

Analytical Applications

TFMBA is also employed in analytical chemistry as a reagent for derivatization processes. Its ability to form stable derivatives facilitates the analysis of various compounds through techniques such as gas chromatography and mass spectrometry.

Data Table: Analytical Uses of TFMBA

| Application | Methodology | Target Compounds |

|---|---|---|

| Derivatization | Gas Chromatography | Alcohols, Amines |

| Mass Spectrometry | Quantitative Analysis | Pesticides, Drugs |

作用机制

The mechanism of action of 3-trifluoromethylbenzoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, such as amines or alcohols, to form amides or esters. The trifluoromethyl groups enhance the reactivity of the compound by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

相似化合物的比较

Structural and Functional Differences

Table 1: Structural Properties of Selected Anhydrides

Key Observations :

- Electron-Withdrawing Effects: The -CF₃ group in this compound increases electrophilicity compared to non-fluorinated analogs like phthalic anhydride .

- Ring Size and Reactivity : Maleic anhydride (five-membered ring) exhibits higher strain and reactivity in cycloaddition reactions, whereas aromatic anhydrides (e.g., phthalic) are more stable .

Table 2: Reaction Profiles

Insights :

- Acylation Efficiency : this compound facilitates efficient acylation in drug synthesis due to its strong electrophilicity .

- Biological Activity : Maleic anhydride derivatives like diphenylmaleic anhydride show potent antifungal activity, whereas fluorinated aromatic anhydrides are less studied in this context .

Table 3: Occupational Hazards

Notes:

- Fluorinated anhydrides may produce toxic fumes (e.g., HF) upon decomposition, requiring specialized handling protocols .

生物活性

3-Trifluoromethylbenzoic anhydride (TFBA) is a chemical compound with notable biological activities, particularly in microbial degradation and potential applications in medicinal chemistry. This article reviews the biological activity of TFBA, emphasizing its metabolic pathways, antimicrobial properties, and implications for drug development.

- Molecular Formula : C16H8F6O3

- Molecular Weight : 362.23 g/mol

- CAS Number : 25753-15-5

- IUPAC Name : [3-(trifluoromethyl)benzoyl] 3-(trifluoromethyl)benzoate

Microbial Metabolism

Research has shown that TFBA can be metabolized by certain bacterial strains. For instance, Pseudomonas putida and Rhodococcus rubropertinctus have demonstrated the ability to cometabolize 3-trifluoromethylbenzoate, producing metabolites such as 3-TFM-1,2-dihydroxy-2-hydrobenzoate and 2-hydroxy-6-oxo-7,7,7-trifluoro-hepta-2,4-dienoate . These metabolic pathways indicate that TFBA is subject to biodegradation processes which could be harnessed for environmental applications.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of TFBA derivatives. A significant finding was that compounds synthesized from TFBA exhibited notable antimicrobial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death. In vitro tests showed that these derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Cytotoxicity and Molecular Docking Studies

In addition to antimicrobial activity, TFBA has been evaluated for cytotoxic effects against cancer cell lines. Studies indicated that certain derivatives of TFBA displayed selective cytotoxicity towards cancer cells while sparing normal cells. Molecular docking studies further revealed that these compounds could interact with key proteins involved in cancer cell proliferation, highlighting their potential as therapeutic agents in oncology .

Case Studies and Research Findings

- Microbial Degradation :

- Antimicrobial Testing :

- Cytotoxic Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。